molecular formula C28H27NO3 B14975013 4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide

4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide

Cat. No.: B14975013
M. Wt: 425.5 g/mol
InChI Key: FUPZADCNBIOSLD-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a benzofuran moiety, and a benzamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Benzamide Group: This step often involves the use of amide coupling reagents under controlled conditions.

    Addition of the Tert-Butyl Group: This can be introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

    4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE: shares similarities with other benzofuran derivatives and benzamides.

    Benzofuran Derivatives: Compounds like 2-(4-METHYLBENZOYL)-1-BENZOFURAN exhibit similar core structures but differ in substituents.

    Benzamides: Compounds such as N-(4-METHYLBENZOYL)BENZAMIDE have similar amide linkages but lack the benzofuran moiety.

Uniqueness

The uniqueness of 4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H27NO3

Molecular Weight

425.5 g/mol

IUPAC Name

4-tert-butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

InChI

InChI=1S/C28H27NO3/c1-17-6-8-19(9-7-17)25(30)26-18(2)23-16-22(14-15-24(23)32-26)29-27(31)20-10-12-21(13-11-20)28(3,4)5/h6-16H,1-5H3,(H,29,31)

InChI Key

FUPZADCNBIOSLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

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